5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, a methyl group, and a fluorine atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 5-fluoro-2-hydroxy-3-methylbenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial fluorination of a benzene derivative, followed by sulfonylation and subsequent purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the sulfonylation reaction.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Nitrated or Halogenated Derivatives: Formed by electrophilic aromatic substitution.
Scientific Research Applications
5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in biochemical studies to modify proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 3-Fluoro-5-methylbenzene-1-sulfonyl chloride
- 3-Fluoro-4-methylbenzenesulfonyl chloride
Uniqueness
5-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis and biochemical research.
Properties
Molecular Formula |
C7H6ClFO3S |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-5(9)3-6(7(4)10)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
DPOCMSYFKSUQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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